molecular formula C13H15NO3 B14231604 Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate CAS No. 652995-64-7

Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate

Cat. No.: B14231604
CAS No.: 652995-64-7
M. Wt: 233.26 g/mol
InChI Key: WNGOLLWUYCIYFE-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate is an organic compound that belongs to the class of imines It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an imino group attached to a methylprop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate typically involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with an appropriate amine under specific conditions. For instance, the reaction can be carried out in absolute ethanol with a few drops of piperidine as a catalyst . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted imines.

Scientific Research Applications

Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxyphenyl group and the imino functionality allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

652995-64-7

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)10(2)9-14-11-5-7-12(16-3)8-6-11/h5-8H,4H2,1-3H3

InChI Key

WNGOLLWUYCIYFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C=NC1=CC=C(C=C1)OC)C

Origin of Product

United States

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